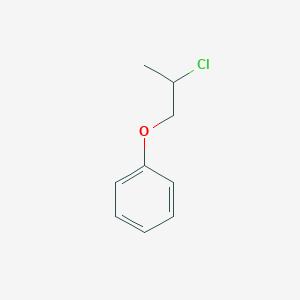
(2-Chloropropoxy)benzene
Descripción general
Descripción
“(2-Chloropropoxy)benzene” is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.6 . It is a subject of spectral data collection .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a chloropropoxy group attached . The InChI representation of the molecule is InChI=1S/C9H11ClO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 .
Aplicaciones Científicas De Investigación
Catalytic Conversion and Environmental Applications : A study explored the use of vanadium-based catalysts (V2O5/TiO2) for the catalytic conversion of chlorinated benzenes and dibenzo-p-dioxins, which are environmentally hazardous. This research is significant for understanding the degradation of toxic compounds like 2-Chloropropoxy benzene in environmental settings (Lee & Jurng, 2008).
Chemical Synthesis : In the field of chemical synthesis, research by Han (2012) demonstrated the use of 2-Chloropropane, a compound related to 2-Chloropropoxy benzene, in the alkylation reaction of benzene to prepare cumene, a significant industrial chemical. This process utilized Chloroaluminate Ionic Liquids as a catalyst, showcasing the potential of chlorinated benzene derivatives in synthesizing valuable chemicals (Han, 2012).
Environmental Science and Pollution Research : Environmental studies by Born, Mulder, and Louw (1993) investigated the reactions of phenol and monochlorophenols, closely related to 2-Chloropropoxy benzene, in the presence of fly ash. This research is crucial for understanding the environmental transformations and potential hazards of chlorinated benzene compounds (Born, Mulder, & Louw, 1993).
Biodegradation Studies : The microbial degradation of chlorinated benzenes, including compounds similar to 2-Chloropropoxy benzene, has been studied by Field and Sierra-Alvarez (2008). They found that these compounds undergo both aerobic and anaerobic metabolism, highlighting the biological pathways for breaking down chlorinated benzene compounds in the environment (Field & Sierra-Alvarez, 2008).
Pollutant Degradation : Lichtenberger and Amiridis (2004) conducted kinetic and infrared spectroscopic studies on the oxidation of chlorinated benzenes over V2O5/TiO2 catalysts. Their findings provide insight into the reaction mechanisms and environmental degradation of chlorinated benzene pollutants (Lichtenberger & Amiridis, 2004).
Propiedades
IUPAC Name |
2-chloropropoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRAIWUUCBYXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340489 | |
| Record name | (2-Chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53491-30-8 | |
| Record name | (2-Chloropropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53491-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





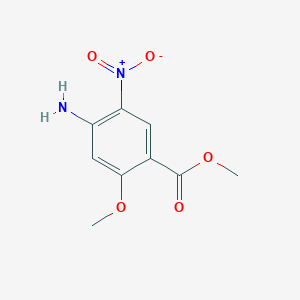
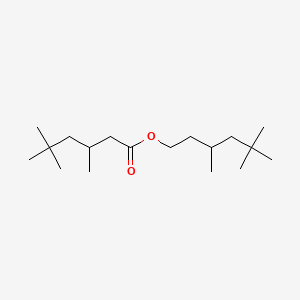
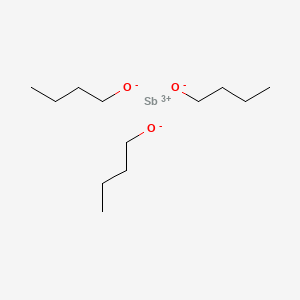

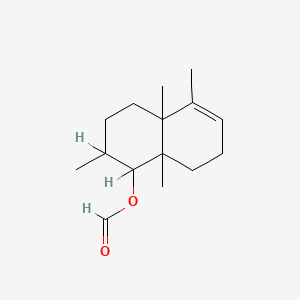
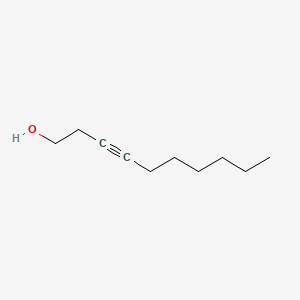
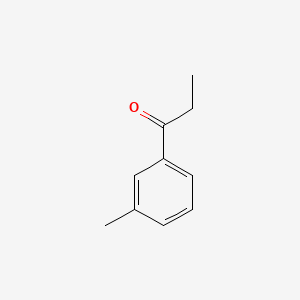
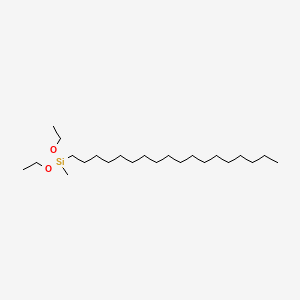

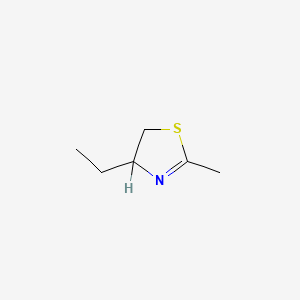

![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B1582666.png)